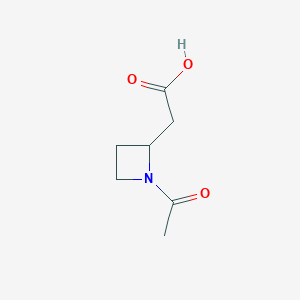
2-(1-Acetylazetidin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetylazetidin-2-yl)acetic acid is a heterocyclic compound featuring an azetidine ring, which is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetylazetidin-2-yl)acetic acid typically involves the formation of the azetidine ring followed by the introduction of the acetyl and acetic acid groups. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the azetidine ring can be formed through the cyclization of β-lactams, which are then further functionalized to introduce the acetyl and acetic acid groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(1-Acetylazetidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the azetidine ring .
科学的研究の応用
2-(1-Acetylazetidin-2-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-(1-Acetylazetidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to various effects, such as inhibition or activation of enzymatic activity .
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
2-(1-Acetylpyrrolidin-2-yl)acetic acid: A compound with a five-membered ring instead of a four-membered azetidine ring.
Uniqueness
2-(1-Acetylazetidin-2-yl)acetic acid is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with larger rings .
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-(1-acetylazetidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-3-2-6(8)4-7(10)11/h6H,2-4H2,1H3,(H,10,11) |
InChIキー |
ZLRFNLOISZUNCD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC1CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
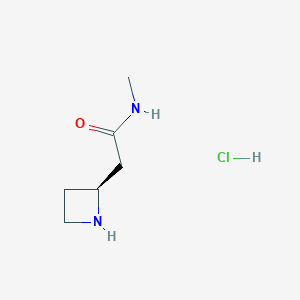
![5-Chloropyrido[2,3-d]pyrimidine](/img/structure/B11918240.png)
![(1S,5S,6S)-6-Aminospiro[4.4]nonan-1-ol](/img/structure/B11918251.png)
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)

![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
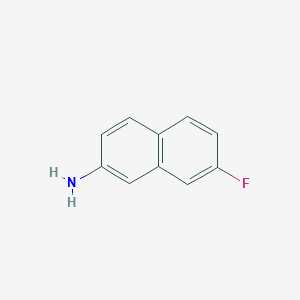
![5-Methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11918281.png)
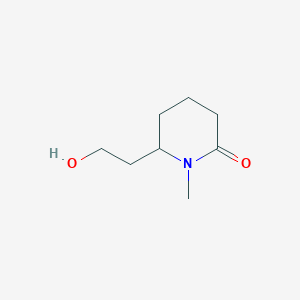
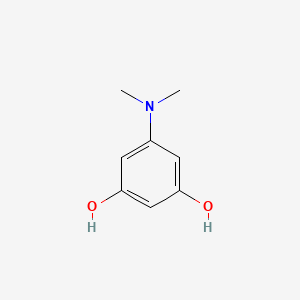
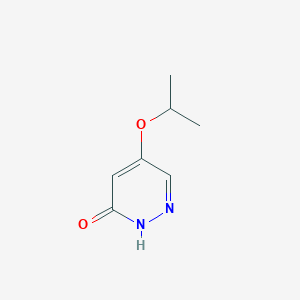
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
